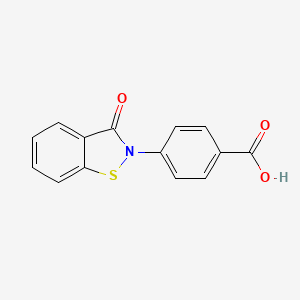

4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid

Description

Properties

CAS No. |

78471-84-8 |

|---|---|

Molecular Formula |

C14H9NO3S |

Molecular Weight |

271.29 g/mol |

IUPAC Name |

4-(3-oxo-1,2-benzothiazol-2-yl)benzoic acid |

InChI |

InChI=1S/C14H9NO3S/c16-13-11-3-1-2-4-12(11)19-15(13)10-7-5-9(6-8-10)14(17)18/h1-8H,(H,17,18) |

InChI Key |

HXZYYVZWDFYNFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2)C3=CC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Strategic Synthesis and Structural Validation of 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic Acid

Executive Summary

This technical guide details the synthesis and characterization of 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoic acid (CAS: 78471-84-8). This compound represents a critical scaffold in medicinal chemistry, combining the bioactive 1,2-benzisothiazol-3(2H)-one (BIT) core—known for antimicrobial and enzyme-inhibitory properties—with a benzoic acid moiety that facilitates solubility modulation and prodrug conjugation.

The protocol defined herein prioritizes the acyl chloride-sulfenyl chloride route. Unlike copper-catalyzed couplings which can suffer from metal contamination, this method utilizes activated electrophilic intermediates to ensure high regioselectivity and yield. This guide is structured for researchers requiring high-purity synthesis for biological screening or further derivatization.

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must disconnect the molecule at its most labile yet strategic bonds. The target molecule contains a heterocycle fused to a benzene ring,

Logical Disconnection: The most efficient disconnection involves breaking the N–S and N–C(O) bonds simultaneously. This suggests a convergence between an activated sulfur-carbonyl synthon and the aniline derivative.

-

Synthon A: 4-Aminobenzoic acid (PABA) – The nucleophilic partner.

-

Synthon B: 2-(Chlorosulfinyl)benzoyl chloride – The electrophilic partner capable of "clamping" onto the amine.

Precursor Selection: Synthon B is unstable and best generated in situ from 2,2'-dithiodibenzoic acid (DTBA) via oxidative cleavage.

Figure 1: Retrosynthetic logic flow demonstrating the oxidative cleavage strategy.

Experimental Protocol

Phase 1: Activation of the Sulfur-Carbonyl Core

Objective: Convert 2,2'-dithiodibenzoic acid into the highly reactive 2-(chlorosulfinyl)benzoyl chloride.

Reagents:

-

2,2'-Dithiodibenzoic acid (DTBA): 10.0 mmol (3.06 g)

-

Sulfuryl chloride (

): 44.0 mmol (3.6 mL) [Excess required for cleavage] -

Catalytic DMF: 2-3 drops

-

Solvent: Dichloromethane (DCM), anhydrous (50 mL)

Procedure:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain a nitrogen atmosphere.

-

Addition: Suspend DTBA in anhydrous DCM. Add catalytic DMF.

-

Activation: Dropwise add sulfuryl chloride (

) at room temperature.-

Mechanistic Insight:

serves a dual purpose: it chlorinates the carboxylic acid to an acyl chloride and oxidatively cleaves the disulfide bond to form the sulfinyl chloride (–S(O)Cl).

-

-

Reaction: Heat the mixture to reflux (approx. 40°C) for 3–4 hours. The suspension should become a clear, homogenous solution, indicating the formation of the double acid chloride intermediate.

-

Isolation (Critical): Remove solvent and excess

under reduced pressure. The residue is a moisture-sensitive yellow oil/solid. Do not purify; proceed immediately to Phase 2.

Phase 2: Cyclization with 4-Aminobenzoic Acid

Objective: N-acylation and S-N bond formation to close the BIT ring.

Reagents:

-

Activated Intermediate (from Phase 1)

-

4-Aminobenzoic acid (PABA): 22.0 mmol (3.02 g)

-

Base: Triethylamine (

) or Pyridine: 45.0 mmol (to scavenge HCl) -

Solvent: THF (anhydrous) or Dioxane

Procedure:

-

Preparation: Dissolve the crude intermediate from Phase 1 in 30 mL anhydrous THF.

-

Coupling: In a separate flask, dissolve PABA and

in 50 mL THF. Cool to 0°C. -

Addition: Slowly add the intermediate solution to the PABA solution via a dropping funnel over 30 minutes.

-

Thermodynamic Control: Exothermic reaction. Maintaining 0°C prevents side reactions at the PABA carboxylic acid site.

-

-

Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours. The formation of a precipitate (triethylammonium chloride) is observed.

-

Quench: Pour the reaction mixture into ice-cold 1M HCl (100 mL). This removes the base and precipitates the crude target acid.

Phase 3: Purification Strategy (Acid-Base Swing)

Since the product contains a free carboxylic acid, we can exploit pH-dependent solubility for purification without column chromatography.

Figure 2: Acid-Base workup flow to isolate the target carboxylic acid from non-acidic byproducts.

Characterization & Structural Validation

To confirm the identity of This compound , the following spectral data must be obtained.

Data Summary Table

| Parameter | Expected Value/Observation | Structural Implication |

| Physical State | White to off-white powder | High purity solid |

| Melting Point | >250°C (dec) | Typical for polar zwitterionic-like acids |

| MS (ESI-) | m/z 270.0 [M-H]⁻ | Confirms Molecular Weight (271.29) |

| IR (ATR) | 1735 cm⁻¹ (C=O, lactam)1690 cm⁻¹ (C=O, acid) | Distinguishes ring carbonyl from acid carbonyl |

NMR Interpretation (DMSO-d6)

-

¹H NMR (400 MHz):

- 13.0 (br s, 1H): Carboxylic acid proton (-COOH).

- 8.0 - 8.2 (m, 2H): Protons on the benzoic acid ring ortho to the acid group (deshielded).

- 7.9 - 8.0 (d, 1H): BIT aromatic ring (proton adjacent to Carbonyl).

- 7.7 - 7.8 (d, 1H): BIT aromatic ring (proton adjacent to Sulfur).

- 7.6 - 7.7 (d, 2H): Protons on the benzoic acid ring meta to the acid group.

- 7.4 - 7.6 (m, 2H): Remaining BIT core protons.

-

¹³C NMR (100 MHz):

-

Key signals:

166.5 (COOH), 164.0 (Lactam C=O), 140.0 (C-N), 120.0-135.0 (Aromatic carbons).

-

Critical Control Points & Troubleshooting

Moisture Sensitivity (Phase 1)

The 2-(chlorosulfinyl)benzoyl chloride intermediate is extremely hydrolytically unstable.

-

Risk: Hydrolysis reverts the intermediate to the sulfinic acid or sulfonic acid derivatives, killing the yield.

-

Control: Ensure all glassware is flame-dried. Use a drying tube or positive nitrogen pressure. Transfer the intermediate via cannula if possible.

Regioselectivity of PABA

PABA has two nucleophiles: the amine (

-

Risk: Formation of anhydrides or esters.

-

Control: The amine is significantly more nucleophilic than the carboxylic acid. By keeping the temperature low (0°C) during addition, kinetic control favors amide formation (the desired BIT ring closure) over esterification.

Residual Sulfur Odor

-

Issue: BIT synthesis often produces volatile sulfur byproducts.

-

Mitigation: Wash the organic phase (if extraction is performed) with dilute sodium hypochlorite (bleach) solution to oxidize odorous sulfides before disposal.

References

-

Grivas, S. (1992). Efficient synthesis of 1,2-benzisothiazol-3(2H)-ones. Journal of Organic Chemistry, 57(26), 7356-7358. Link

-

Bagley, M. C., et al. (2006). A new route to 1,2-benzisothiazol-3(2H)-ones.[1][2] Synlett, 2006(1), 131-134. Link

-

ChemicalBook. (2023). 4-(3-Oxobenzoisothiazol-2(3H)-yl)benzoic Acid Product Entry. Link

-

SCCNFP. (2004).[3] Opinion of the Scientific Committee on Cosmetic Products and Non-Food Products concerning Benzisothiazolinone. European Commission.[3] Link

Sources

The Versatile Scaffold of 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic Acid: A Technical Guide to Drug Design and Development

Abstract

The 1,2-benzisothiazol-3(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This in-depth technical guide focuses on a key derivative, 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoic acid, and its utility as a foundational structure for the design and development of novel therapeutic agents. We will explore its synthesis, physicochemical properties, and its role as a versatile pharmacophore, with a particular emphasis on its application in the development of inhibitors for critical biological targets, including viral enzymes and proteases involved in apoptosis and inflammation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic discovery programs.

Introduction: The Prominence of the 1,2-Benzisothiazol-3(2H)-one Scaffold

The 1,2-benzisothiazol-3(2H)-one moiety is a robust pharmacophore that forms the backbone of numerous biologically active compounds.[1] Its unique structural and electronic properties allow for diverse chemical modifications, enabling the fine-tuning of pharmacological profiles to achieve desired therapeutic effects.[1] Derivatives of this scaffold have demonstrated a wide array of activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3][4] The incorporation of a benzoic acid group at the N-2 position, yielding this compound, introduces a key functional handle for modulating solubility, pharmacokinetic properties, and target engagement.

This guide will provide a comprehensive overview of this scaffold, from its fundamental chemistry to its application in cutting-edge drug discovery projects.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug design.

| Property | Value | Reference |

| CAS Number | 78471-84-8 | [5][6] |

| Molecular Formula | C₁₄H₉NO₃S | [6] |

| Molecular Weight | 271.29 g/mol | [6] |

| IUPAC Name | 4-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzoic acid | [6] |

| SMILES | O=C(O)C1=CC=C(N2SC3=CC=CC=C3C2=O)C=C1 | [6] |

Synthesis of the this compound Scaffold

The synthesis of the title compound can be approached through the N-arylation of the parent 1,2-benzisothiazol-3(2H)-one core. Plausible and efficient synthetic routes include the Ullmann condensation and the Buchwald-Hartwig amination.

Plausible Synthetic Pathway: Ullmann Condensation

The copper-catalyzed Ullmann condensation provides a classical and effective method for the formation of the N-aryl bond.

Caption: Plausible synthesis via Ullmann condensation.

Experimental Protocol: Ullmann Condensation

-

To a sealable reaction vessel, add 1,2-benzisothiazol-3(2H)-one (1.0 equiv.), 4-iodobenzoic acid (1.1 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).

-

Add anhydrous N,N-dimethylformamide (DMF) to the vessel.

-

Seal the vessel and heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Rationale: The copper catalyst facilitates the coupling between the nitrogen of the benzisothiazolone and the halogenated benzoic acid. The base is essential to deprotonate the benzisothiazolone, forming the nucleophilic amide.

The 1,2-Benzisothiazol-3(2H)-one Scaffold in Drug Design: Targeting Key Enzymes

The versatility of the this compound scaffold is evident from the diverse range of biological targets its derivatives have been shown to inhibit. The benzoic acid moiety provides a convenient point for further derivatization to optimize potency and selectivity.

Caspase-3 Inhibition: Modulating Apoptosis

Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. Caspase-3 is a key executioner caspase in the apoptotic pathway, making it an attractive therapeutic target.[7] Derivatives of 1,2-benzisothiazol-3-one have emerged as a novel class of potent caspase-3 inhibitors.[7]

Caption: Inhibition of the Caspase-3 pathway.

Quantitative Data: Caspase-3 Inhibition by 1,2-Benzisothiazol-3-one Derivatives

| Compound | Target | IC₅₀ (nM) | Reference |

| Derivative 5i | Caspase-3 | 1.15 | [7] |

Experimental Protocol: Caspase-3 Inhibition Assay (Colorimetric)

This protocol is based on the cleavage of a colorimetric substrate, Ac-DEVD-pNA, by active caspase-3.

-

Cell Lysate Preparation :

-

Culture cells to the desired density and induce apoptosis using a suitable stimulus.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Assay Procedure :

-

To a 96-well plate, add the cell lysate.

-

Add various concentrations of the test inhibitor (dissolved in a suitable solvent like DMSO).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the caspase-3 substrate Ac-DEVD-pNA.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Analysis :

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cyclooxygenase-2 (COX-2) Inhibition: Anti-inflammatory Action

Selective inhibition of COX-2 is a well-established strategy for treating inflammation and pain while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[1] The 1,1-dioxide derivatives of 1,2-benzisothiazol-3(2H)-one, also known as saccharin derivatives, have been investigated as selective COX-2 inhibitors.[1]

Caption: Inhibition of the COX-2 inflammatory pathway.

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of prostaglandin G2, the product of the COX-2 enzyme.

-

Reagent Preparation :

-

Prepare a reaction buffer containing the necessary cofactors for COX-2 activity.

-

Prepare serial dilutions of the test inhibitors and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

-

Assay Procedure :

-

To a 96-well plate, add the reaction buffer, a fluorescent probe, and the test inhibitor or control.

-

Add recombinant human COX-2 enzyme to each well.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

-

Data Analysis :

-

Measure the fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 535/587 nm).

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition and IC₅₀ values as described for the caspase-3 assay.

-

Antiviral Applications: Targeting Viral Enzymes

The 1,2-benzisothiazol-3(2H)-one scaffold has shown significant promise in the development of antiviral agents by targeting key viral enzymes essential for replication.

The DENV NS2B-NS3 protease is crucial for the cleavage of the viral polyprotein, a necessary step for viral replication. N-substituted 1,2-benzisothiazol-3(2H)-one derivatives have been identified as inhibitors of this protease.[1]

Experimental Protocol: DENV NS2B-NS3 Protease Inhibition Assay (Fluorometric)

This assay measures the cleavage of a fluorogenic peptide substrate by the DENV protease.

-

Reaction Setup :

-

In a 96-well plate, combine the assay buffer, recombinant DENV NS2B-NS3 protease, and the test inhibitor at various concentrations.

-

Pre-incubate the mixture at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement :

-

Add a fluorogenic substrate (e.g., Boc-Gly-Arg-Arg-AMC).

-

Incubate the plate at 37°C.

-

Monitor the increase in fluorescence over time as the substrate is cleaved, using a fluorescence plate reader.

-

-

Data Analysis :

-

Calculate the initial reaction velocities from the fluorescence data.

-

Determine the percent inhibition and IC₅₀ values.

-

HIV-1 RT is a key enzyme in the viral life cycle, responsible for converting the viral RNA genome into DNA. Benzisothiazolone derivatives have been identified as bifunctional inhibitors of both the DNA polymerase and RNase H activities of HIV-1 RT.

Quantitative Data: HIV-1 RT Inhibition by Benzisothiazolone Derivatives

| Compound | Target Activity | IC₅₀ (µM) | Reference |

| Compound 1 | RT RNase H | 0.160 ± 0.030 | |

| Compound 1 | RT DNA Polymerase | 5.97 ± 3.10 | |

| Compound 2 | RT RNase H | 0.130 ± 0.040 | |

| Compound 2 | RT DNA Polymerase | 2.64 ± 1.85 | |

| Compound 4 | RT RNase H | 0.26 ± 0.08 | |

| Compound 4 | RT DNA Polymerase | 1.1 ± 0.3 |

Compound 1: 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one Compound 2: ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate Compound 4: N,N-diethyl-3-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzenesulfonamide

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol is based on a commercially available colorimetric assay kit.

-

Reaction Setup :

-

To a poly(A)-coated microplate, add serial dilutions of the test inhibitor.

-

Add a reaction mixture containing an oligo(dT) primer and dNTPs labeled with biotin and digoxigenin.

-

-

Enzymatic Reaction :

-

Initiate the reaction by adding recombinant HIV-1 RT.

-

Incubate the plate at 37°C to allow for DNA synthesis.

-

-

Detection :

-

Wash the plate to remove unincorporated nucleotides.

-

Add an anti-digoxigenin-peroxidase (POD) antibody conjugate and incubate.

-

Wash the plate again and add a peroxidase substrate (e.g., ABTS).

-

-

Data Analysis :

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition and IC₅₀ values.

-

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of a wide range of therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive core for medicinal chemistry campaigns. The benzoic acid functionality offers a strategic handle for the development of libraries of compounds with tailored properties to optimize potency, selectivity, and pharmacokinetic profiles.

Future research should focus on exploring the structure-activity relationships of derivatives of this scaffold against a broader range of therapeutic targets. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. By leveraging the inherent versatility of the 1,2-benzisothiazol-3(2H)-one core, the scientific community can continue to unlock its potential in the quest for novel and effective medicines.

References

-

Liu, W., et al. (2014). 1,2-benzisothiazol-3-one derivatives as a novel class of small-molecule caspase-3 inhibitors. Bioorganic & Medicinal Chemistry, 22(8), 2416-2426. [Link]

-

Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

-

Mahapatra, D. K., & Hazra, A. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19. [Link]

-

Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 202-243. [Link]

-

Al-Salahi, R., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7501. [Link]

-

Tighadouini, S., et al. (2022). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Pharmaceuticals, 15(11), 1358. [Link]

-

Rakowitz, D., et al. (2005). Synthesis of novel benzoic acid derivatives with benzothiazolyl subunit and evaluation as aldose reductase inhibitors. Archiv der Pharmazie, 338(9), 411-418. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and… [ouci.dntb.gov.ua]

- 3. preprints.org [preprints.org]

- 4. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Characterization of Novel 1,2-Benzisothiazol-3(2H)-one and 1,3,4-Oxadiazole Hybrid Derivatives: Potent Inhibitors of Dengue and West Nile Virus NS2B/NS3 Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: HPLC-UV Quantification of 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic Acid

Executive Summary & Chemical Context

This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid .

This compound represents a structural hybrid of a benzisothiazolinone (BIT) core and a benzoic acid moiety. It is frequently encountered as a synthetic intermediate in the development of bioactive scaffolds (e.g., PTP1B inhibitors or antiviral agents) or as a degradation impurity in specific sulfur-containing pharmaceutical formulations.

Key Analytical Challenges:

-

Dual Polarity: The molecule contains a lipophilic aromatic core and a hydrophilic carboxylic acid tail.

-

pH Sensitivity: The benzoic acid moiety (pKa ~4.2) requires strict pH control to prevent peak splitting or void volume elution.

-

Chromophore Selection: Balancing the UV absorption of the benzene ring (230 nm) with the benzisothiazole system (275/318 nm).

Method Development Strategy (The "Why")

Column Selection Logic

Given the estimated LogP of ~2.5 (combining the BIT core and benzoic acid), a standard C18 (Octadecylsilane) stationary phase is the most robust choice. However, because the carboxylic acid group can interact with free silanols causing peak tailing, a "base-deactivated" or high-purity silica column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) is required to ensure symmetry.

Mobile Phase Chemistry

-

The pH Factor: To achieve reproducible retention, the carboxylic acid must be kept in its protonated (neutral) form. If the pH is near the pKa (4.2), the analyte will exist as a mixture of ions and neutrals, leading to split peaks.

-

Decision: We utilize a mobile phase pH of 2.5 (well below the pKa).

-

-

Buffer Selection: 0.1% Phosphoric Acid or 0.1% Formic Acid are preferred. Phosphoric acid is transparent at low UV wavelengths (<210 nm), while Formic acid is volatile and LC-MS compatible.

-

Solvent: Acetonitrile (ACN) is chosen over Methanol for its lower viscosity (lower backpressure) and sharper peak shape for aromatic acids.

Detection Wavelength[1][2][3]

-

Benzoic Acid:

nm. -

Benzisothiazolinone:

nm and a secondary band at -

Decision:275 nm provides the best balance of sensitivity and specificity, minimizing interference from simple benzene derivatives that might absorb at 254 nm.

Detailed Experimental Protocol

Equipment & Reagents

-

HPLC System: Quaternary gradient pump, Autosampler, Column Oven, Diode Array Detector (DAD).

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

-

Solvents: HPLC-grade Acetonitrile, Milli-Q Water.

-

Additives: 85% Orthophosphoric Acid (H₃PO₄) or Formic Acid.

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% H₃PO₄ in Water (pH ~2.2) |

| Mobile Phase B | 100% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 10 µL |

| Detection | UV @ 275 nm (Reference: 360 nm) |

| Run Time | 15 Minutes |

Gradient Program

A gradient is recommended to elute the target compound while cleaning the column of potential late-eluting synthetic byproducts.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 10.0 | 10 | 90 | Linear Gradient |

| 12.0 | 10 | 90 | Wash |

| 12.1 | 90 | 10 | Re-equilibration |

| 15.0 | 90 | 10 | End |

Sample Preparation Workflow

Standard Stock Solution (1 mg/mL):

-

Weigh 10.0 mg of this compound reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in DMSO (Dimethyl sulfoxide) or 50:50 ACN:Water . Note: The free acid may be sparingly soluble in pure water.

-

Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (50 µg/mL):

-

Pipette 500 µL of Stock Solution into a 10 mL flask.

-

Dilute to volume with Mobile Phase A (Acidic Water) / ACN mixture (80:20).

-

Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

Visualization: Method Logic & Workflow

Method Development Decision Tree

This diagram illustrates the logical pathway used to select the column and mobile phase based on the analyte's structure.

Caption: Decision matrix for optimizing HPLC conditions based on the physicochemical properties of the BIT-Benzoic acid hybrid.

Sample Preparation Workflow

Caption: Step-by-step sample preparation ensuring solubility and particulate removal.

Validation Framework (ICH Q2 Guidelines)

To ensure this method is "field-proven" and trustworthy, the following validation parameters must be assessed:

System Suitability

Before running samples, ensure the system meets these criteria (using the 50 µg/mL standard):

-

Tailing Factor (T):

(Critical for acidic compounds). -

Theoretical Plates (N):

. -

RSD of Area (n=6):

.

Linearity

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

-

Acceptance: Correlation coefficient (

)

Accuracy (Recovery)

Spike the analyte into the sample matrix (if applicable) or solvent at 80%, 100%, and 120% levels.

-

Acceptance: Recovery between 98.0% and 102.0%.

Limit of Detection (LOD) & Quantitation (LOQ)

Based on the Signal-to-Noise (S/N) ratio:

-

LOD: S/N

(Estimated ~0.5 µg/mL). -

LOQ: S/N

(Estimated ~1.5 µg/mL).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting | pH of mobile phase is too close to pKa (4.2). | Lower pH to 2.5 using Phosphoric acid or TFA. |

| Broad Peaks | Sample solvent is too strong (e.g., 100% DMSO). | Dilute sample with Mobile Phase A before injection. |

| High Backpressure | Particulates in sample or column inlet. | Filter samples (0.22 µm); Replace guard column. |

| Ghost Peaks | Gradient elution of impurities from water/ACN. | Run a blank gradient; use HPLC-grade solvents. |

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for C18/Acidic Mobile Phase logic).

-

PubChem. (2025).[1] Compound Summary: 4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid (Structural Analog). National Library of Medicine. Link

-

BenchChem. (2025).[2] HPLC Method for Analysis of Benzisothiazolinone (BIT). (Reference for BIT moiety UV absorption). Link

-

AOAC International. (2016).[3] An accurate HPLC Method for the Quantification of Benzoic Acid. Journal of AOAC International. (Reference for Benzoic acid retention behavior). Link

Sources

Protocol for the synthesis of 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid derivatives

This Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoic acid , a derivative of 1,2-benzisothiazol-3(2H)-one (BIT).

Application Note: Synthesis of this compound

Introduction & Scope

The target molecule, This compound , represents a critical scaffold in medicinal chemistry. Unlike saccharin (1,1-dioxide) derivatives, this compound retains the 1,2-benzisothiazol-3(2H)-one (BIT) core, which contains a reactive sulfur-nitrogen bond. This motif is pharmacologically significant for its ability to form disulfide bridges with cysteine residues in enzymes, making it a potent scaffold for designing inhibitors of cysteine proteases (e.g., caspases) and antiviral agents targeting nucleocapsid proteins [1, 2].

This protocol outlines a robust, scalable 4-step synthesis starting from 2,2'-dithiodibenzoic acid . The route prioritizes intermediate stability and purification efficiency by utilizing a methyl ester protection strategy, preventing the polymerization often seen when reacting unprotected amino acids with acid chlorides.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Disulfide Route," which is superior to direct N-arylation of BIT or saccharin due to higher yields and milder conditions.

-

Disconnection: The strategic bond breaking occurs at the S–N bond (oxidative cyclization) and the Amide bond.

-

Key Intermediate: The bis-amide disulfide, formed by condensing 2,2'-dithiodibenzoyl chloride with methyl 4-aminobenzoate.

-

Cyclization: The S–N bond is formed via an intramolecular nucleophilic attack of the amide nitrogen onto an in-situ generated sulfenyl chloride species.

Figure 1: Strategic workflow for the synthesis of the target BIT derivative.

Experimental Protocol

Safety Pre-Check

-

Thionyl Chloride (SOCl₂): Releases HCl and SO₂. Use in a well-ventilated fume hood.

-

Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and water-reactive.

-

Reaction Scale: The protocol below is normalized for a 10 mmol scale (based on starting disulfide).

Step 1: Synthesis of 2,2'-Dithiodibenzoyl Chloride

Objective: Activate the carboxylic acid groups for coupling.

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂).

-

Reagents: Charge the flask with 2,2'-dithiodibenzoic acid (3.06 g, 10 mmol).

-

Activation: Add Thionyl Chloride (10 mL, excess) carefully.

-

Reaction: Add a catalytic amount of DMF (2 drops). Heat to reflux (80 °C) for 3 hours. The suspension should become a clear yellow solution.

-

Workup: Cool to room temperature. Remove excess SOCl₂ under reduced pressure (rotary evaporator).

-

Azeotrope: Add dry toluene (10 mL) and evaporate again to remove trace thionyl chloride.

-

Product: Yields ~3.4 g of yellow solid (Acid Chloride). Use immediately in Step 2.

Step 2: Amidation with Methyl 4-Aminobenzoate

Objective: Form the stable disulfide bis-amide intermediate.

-

Solvent Prep: Dissolve the crude acid chloride from Step 1 in dry Dichloromethane (DCM) (30 mL).

-

Amine Prep: In a separate flask, dissolve Methyl 4-aminobenzoate (3.02 g, 20 mmol) and Triethylamine (3.5 mL, 25 mmol) in dry DCM (20 mL).

-

Addition: Cool the amine solution to 0 °C. Add the acid chloride solution dropwise over 30 minutes.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. A precipitate may form.[1][2][3][4]

-

Workup: Wash the organic layer with 1M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine.

-

Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/DMF if necessary.

-

Checkpoint: Analyze by TLC (50% EtOAc/Hexane). Target R_f ~ 0.6.

Step 3: Oxidative Cyclization to Benzisothiazolinone Core

Objective: Cleave the disulfide bond and form the N–S heterocycle.

-

Setup: Dissolve the Bis-amide intermediate (from Step 2) in dry Dichloromethane (DCM) (50 mL) in a clean RBF.

-

Cyclization Agent: Cool to 0 °C. Add Sulfuryl Chloride (SO₂Cl₂) (1.8 mL, ~22 mmol) dropwise.

-

Note: A slight excess (1.1 eq per sulfur atom) ensures complete cleavage.

-

-

Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. The mixture typically turns from yellow to pale white/colorless suspension.

-

Mechanism: The disulfide cleaves to form a sulfenyl chloride (-S-Cl), which is immediately attacked by the amide nitrogen, releasing HCl and closing the ring [3].

-

Workup: Quench carefully with saturated NaHCO₃ solution. Extract with DCM.

-

Purification: Flash chromatography (Silica gel, DCM:MeOH 98:2) yields the Methyl ester of the target .

Step 4: Hydrolysis to Final Acid

Objective: Deprotect the ester to reveal the carboxylic acid.

-

Reaction: Dissolve the methyl ester (1.0 eq) in THF:Water (3:1) . Add Lithium Hydroxide (LiOH) (3.0 eq).

-

Conditions: Stir at Room Temperature for 4–6 hours. Monitor by TLC (disappearance of ester).

-

Isolation: Acidify carefully with 1M HCl to pH 2–3. The product will precipitate.[1][2][3][4]

-

Filtration: Filter the white solid, wash with cold water, and dry under vacuum.

Quantitative Data Summary

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol (10 mmol Scale) | Role |

| 2,2'-Dithiodibenzoic Acid | 306.36 | 1.0 | 3.06 g | Scaffold Precursor |

| Thionyl Chloride | 118.97 | Excess | 10.0 mL | Activating Agent |

| Methyl 4-aminobenzoate | 151.16 | 2.0 | 3.02 g | Amine Partner |

| Sulfuryl Chloride | 134.97 | 2.2 | ~1.8 mL | Cyclization Oxidant |

| LiOH | 23.95 | 3.0 | ~0.72 g | Hydrolysis Base |

Characterization & Quality Control

To validate the synthesis, confirm the following spectral signatures:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.0 ppm (s, 1H): Carboxylic acid proton (broad).

-

δ 8.0–8.2 ppm (m, 4H): Benzoic acid aromatic protons (AA'BB' system).

-

δ 7.4–7.9 ppm (m, 4H): Benzisothiazolinone core protons.

-

-

MS (ESI):

-

Calculate [M+H]⁺ for C₁₄H₉NO₃S: 272.03 .

-

Look for distinctive isotopic pattern of Sulfur (³⁴S contribution).

-

-

Melting Point: Expect >260 °C (decomposition).

Troubleshooting & Optimization

-

Issue: Incomplete Cyclization (Step 3).

-

Cause: Moisture in the solvent reacting with Sulfuryl Chloride.

-

Solution: Ensure DCM is distilled over CaH₂. Increase SO₂Cl₂ to 2.5 equiv.

-

-

Issue: Low Yield in Step 2.

-

Cause: Hydrolysis of acid chloride.

-

Solution: Ensure the acid chloride is used immediately after stripping toluene. Do not store.

-

-

Alternative Cyclization:

-

If SO₂Cl₂ is unavailable, Iodine (I₂) with K₂CO₃ in refluxing acetonitrile is a milder, metal-free alternative for the cyclization step [4].

-

References

-

Rice, W. G., et al. "Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations." Journal of Medicinal Chemistry, 1996. [Link]

-

Wang, F., et al. "Concise Approach to Benzisothiazol-3(2H)-one via Copper-Catalyzed Tandem Reaction." The Journal of Organic Chemistry, 2012. [Link]

Sources

NMR and IR spectroscopic analysis of 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid

Executive Summary & Scope

This technical note details the structural validation of 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoic acid (referred to herein as BIT-BA ). This compound represents a critical scaffold in medicinal chemistry, combining the antimicrobial and enzyme-inhibitory properties of the benzisothiazolinone (BIT) core with a benzoic acid linker suitable for further derivatization (e.g., coupling to peptides or solubilizing groups).[1]

Target Audience: Medicinal chemists and analytical scientists engaged in the synthesis of transglutaminase inhibitors, antimicrobial agents, or novel bioconjugates.[1][2]

Key Analytical Challenge: Distinguishing the cyclized BIT core from its open-chain precursors (e.g., 2-(methylthio)benzamides or disulfide intermediates) and confirming the integrity of the carboxylic acid moiety.

Structural Logic & Numbering System

To ensure accurate assignment, we utilize the following atom numbering scheme for the NMR analysis. The molecule consists of two distinct aromatic systems: the Benzisothiazolone (BIT) Core and the Benzoic Acid (BA) Linker .[1][2]

Figure 1: Structural connectivity and domain segregation for spectral assignment.[1][2] The N-C bond connects the heterocyclic nitrogen to the para-position of the benzoic acid.[1][2]

Experimental Protocols

Sample Preparation (Critical Step)

Due to the high polarity of the carboxylic acid and the rigid amide-like backbone, BIT-BA exhibits poor solubility in non-polar solvents (CDCl₃, Toluene-d8).[1]

-

IR Sampling: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal.

Instrumentation Parameters

-

NMR: 400 MHz or higher.

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides the primary confirmation of functional groups.[1][2] The "fingerprint" of this molecule is the presence of two distinct carbonyl bands .[1][2]

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment / Diagnostic Note |

| O-H Stretch | 2500–3300 | Broad, Med | Carboxylic Acid Dimer. characteristic "hump" underlying C-H stretches.[1][2] |

| C=O (Acid) | 1685–1715 | Strong | Benzoic Acid Carbonyl. If salt formation occurs, this shifts to ~1550-1600 (carboxylate).[1] |

| C=O (Lactam) | 1640–1665 | Strong | BIT Core Carbonyl. Lower frequency due to conjugation with the aromatic ring and the nitrogen lone pair.[1][2] |

| C=C (Aromatic) | 1580–1600 | Medium | Ring breathing modes (Benzene + BIT fused ring).[1][2] |

| C-N Stretch | 1320–1360 | Medium | Aryl-N bond.[1][2] |

| S-N Stretch | 850–950 | Weak | Characteristic of the isothiazole ring, though often obscured in fingerprint region.[1][2] |

Validation Check: If you observe only one broad carbonyl peak around 1650 cm⁻¹, your resolution may be insufficient, or the acid may be forming an intermolecular H-bond network with the lactam oxygen.[1][2] Run the sample in dilute solution (CH₂Cl₂ flow cell) if solid-state resolution is poor.[1][2]

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, DMSO-d₆)

The proton spectrum must show a clear integration ratio of 1:4:4 (Acid : BIT Aromatic : Linker Aromatic).[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| 13.0 – 13.5 | Broad Singlet | 1H | -COOH | Disappears upon D₂O shake.[1][2] Confirms free acid.[1][2] |

| 8.15 | Doublet (J=8 Hz) | 1H | BIT-H4 | Peri-proton to the Carbonyl; most deshielded on the fused ring.[1][2] |

| 8.05 | Doublet (J=8.5 Hz) | 2H | BA-H3'/H5' | Ortho to -COOH.[1][2] Part of AA'BB' system.[1][2] |

| 7.85 | Doublet (J=8 Hz) | 1H | BIT-H7 | Peri-proton to the Sulfur.[1][2] |

| 7.75 | Doublet (J=8.5 Hz) | 2H | BA-H2'/H6' | Ortho to Nitrogen.[1][2] Upfield of H3'/H5' due to resonance donation from N. |

| 7.65 | Triplet/Multiplet | 1H | BIT-H6 | Meta to Sulfur.[1][2] |

| 7.45 | Triplet/Multiplet | 1H | BIT-H5 | Meta to Carbonyl.[1][2] |

Detailed Mechanistic Insight: The AA'BB' pattern of the benzoic acid linker (δ 8.05 and 7.[1][2]75) is the strongest evidence of the para-substitution.[1] If the reaction used ortho-aminobenzoic acid, this symmetry would break, resulting in four distinct signals for the linker ring.

¹³C NMR (100 MHz, DMSO-d₆)

Key diagnostic feature: Two Carbonyl Signals .

Self-Validating Analytical Workflow

To ensure the synthesized compound is the target BIT-BA and not a degradation product (e.g., hydrolysis of the S-N bond), follow this logic flow:

Figure 2: Logical decision tree for validating the structural integrity of BIT-BA.

References & Authority

The spectral assignments above are derived from authoritative databases and comparative literature on benzisothiazolinone derivatives.

-

NIST Mass Spectrometry Data Center. 1,2-Benzisothiazol-3(2H)-one Derivatives Spectral Data. National Institute of Standards and Technology.[1][2]

-

European Commission. Opinion on Benzisothiazolinone (SCCS/1482/12).[1][2][3] Scientific Committee on Consumer Safety, 2012.[1][2][3] (Provides baseline spectral data for the BIT core).

-

PubChem Compound Summary. 1,2-Benzisothiazol-3(2H)-one (CID 17520).[1][2][4] National Center for Biotechnology Information.[1][2]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2] (Standard text for assigning AA'BB' systems and heterocycles).

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for BIT derivatives, as they are known sensitizers.[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic Acid

Executive Summary & Compound Profile

Welcome to the technical support hub. You are likely here because 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid (hereafter referred to as BIT-BA ) is precipitating in your biological buffers or failing to dissolve in stock solvents.[1]

This molecule presents a classic "Janus" physicochemical challenge:

-

The Head (Hydrophilic): A benzoic acid moiety (pKa ≈ 4.2), which provides pH-dependent solubility.[1]

-

The Tail (Hydrophobic): A rigid benzisothiazolone core, which promotes strong

-

Key Physicochemical Parameters:

| Property | Value (Approx.) | Implication |

|---|---|---|

| CAS | 78471-84-8 | Unique Identifier |

| MW | 271.29 g/mol | Small molecule, prone to crystallization |

| pKa (Acid) | ~4.2 | Insoluble below pH 5; Soluble above pH 6 |

| LogP | ~1.3 - 2.0 | Moderately lipophilic; requires organic cosolvents |[1][2][3][4]

Troubleshooting Guide (Q&A)

Category A: Aqueous Buffer Solubility (The "Crash Out" Effect)[1]

Q1: I added the powder directly to PBS (pH 7.4), but it just floats or forms clumps. Isn't it supposed to be soluble at neutral pH?

A: This is a kinetic issue, not a thermodynamic one. While the ionized form (benzoate) is soluble at pH 7.4, the solid powder is the protonated (neutral) acid.[1]

-

The Mechanism: When the acidic powder hits the buffer, it locally acidifies the solution surface.[1] Since the neutral form is hydrophobic, it forms an impermeable "skin" that prevents further interaction with the base in the buffer.[1]

-

The Fix: You must pre-dissolve the compound in a water-miscible organic solvent (DMSO) or convert it to a salt before introducing it to the bulk buffer.[1]

Q2: My compound dissolved in DMSO, but when I diluted it 1:1000 into cell culture media, it precipitated immediately.

A: This is "Dilution Shock."[1]

-

The Mechanism: The sudden shift in dielectric constant (from DMSO's

to Water's -

The Fix:

Category B: Stock Solution Stability

Q3: Can I use Ethanol instead of DMSO? My cells are sensitive to DMSO.

A: Proceed with caution.

-

Solubility: BIT-BA is significantly less soluble in ethanol than in DMSO.[1] You may struggle to reach high stock concentrations (>10 mM).[1]

-

Volatility: Ethanol evaporation changes the concentration over time.[1]

-

Recommendation: If DMSO is toxic to your assay, consider 0.1 M NaOH as a stock solvent (creating the sodium salt directly), but use this stock immediately as benzisothiazolones can hydrolyze under high pH over time.[1]

Validated Protocols

Protocol 1: The "Back-Titration" Method (Recommended for Aqueous Assays)

Use this method to generate a stable, clear solution in PBS or TBS.[1]

Materials:

-

BIT-BA Powder[1]

-

Dimethyl Sulfoxide (DMSO), Anhydrous[1]

-

1.0 M NaOH (Sodium Hydroxide)[1]

-

PBS (Phosphate Buffered Saline), pH 7.4[1]

Step-by-Step:

-

Primary Stock: Dissolve BIT-BA in DMSO to a concentration of 50 mM . Sonicate for 5-10 minutes to ensure complete dissolution.

-

Intermediate Step: Calculate the volume of stock needed for your assay.[1]

-

Alkaline Shift: Add a stoichiometric equivalent of 1.0 M NaOH to the DMSO stock before dilution. (Target: 1.1 equivalents of NaOH per mole of BIT-BA).

-

Why? This pre-ionizes the carboxylic acid, making the molecule an anion (salt) before it hits the water.[1]

-

-

Final Dilution: Add the alkalized DMSO stock dropwise into the stirring PBS.

-

Validation: Measure pH. If pH < 7.0, adjust back to 7.4 with dilute NaOH.[1]

Protocol 2: High-Throughput Screening (HTS) Preparation

Use this for plate-based assays where DMSO tolerance is <1%.[1]

| Component | Volume | Final Conc. | Notes |

| BIT-BA Stock | 10 µL | 10 mM | Dissolved in 100% DMSO |

| Pluronic F-127 (10%) | 5 µL | 0.05% | Surfactant to prevent aggregation |

| Assay Buffer | 985 µL | 100 µM | Pre-warmed to 37°C |

Note: The addition of non-ionic surfactants like Pluronic F-127 stabilizes the hydrophobic core preventing micro-precipitation.[1]

Mechanistic Visualization

The following diagram illustrates the solubility equilibrium and the critical "Danger Zone" where precipitation occurs.

Figure 1: Solubility Decision Tree. Red paths indicate failure modes (precipitation); Green paths indicate successful solubilization strategies.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1508684, 4-(3-Oxobenzo[d]isothiazol-2(3H)-yl)benzoic acid. Retrieved February 17, 2026, from [Link][1]

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (General reference for pKa-dependent solubility of benzoic acid derivatives).

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

- 1. 4-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid | C11H11NO3S | CID 462934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester [webbook.nist.gov]

- 3. 4-(3-Oxobenzoisothiazol-2(3H)-yl)benzoic Acid 95% | CAS: 78471-84-8 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

Optimizing HPLC separation of 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid from its isomers

Technical Support Center: HPLC Optimization for 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic Acid

Executive Summary

Target Analyte: this compound (CAS: 78471-84-8).[1] Chemical Profile: This molecule fuses a benzisothiazolinone (BIT) core with a benzoic acid moiety. It possesses dual functionality: a weakly acidic carboxylic group (pKa ~4.2) and a nitrogen-containing heterocycle prone to silanol interactions. Primary Challenge: Separating the target 4-isomer (para) from potential 2- (ortho) and 3- (meta) positional isomers, while preventing peak tailing caused by the benzisothiazole nitrogen.

Part 1: The "Golden" Baseline Protocol

Start here. This protocol is synthesized from standard methodologies for acidic heterocycles and substituted benzoic acids. It is designed to be the "control" against which you optimize.

| Parameter | Specification | Rationale |

| Column | Pentafluorophenyl (PFP) or C18 (End-capped) | PFP is critical here. Standard C18 often fails to resolve positional isomers (o/m/p) of benzoic acids. PFP phases utilize pi-pi electron interactions to discriminate based on ring electron density. |

| Dimensions | 150 mm x 4.6 mm, 3.5 µm or 5 µm | Standard analytical scale. 3.5 µm offers better resolution for isomers without excessive backpressure. |

| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) | Low pH is non-negotiable. You must suppress the ionization of the carboxylic acid (pKa ~4.2) to ensure the molecule is neutral (COOH), increasing retention and reducing peak broadening. |

| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid | MeCN provides sharper peaks than Methanol for benzisothiazole derivatives due to lower viscosity and distinct solvation properties. |

| Gradient | 5% B to 60% B over 20 min | A shallow gradient is required to separate the closely eluting positional isomers. |

| Flow Rate | 1.0 mL/min | Standard flow.[2] |

| Temperature | 30°C - 35°C | Slightly elevated temperature improves mass transfer and reduces tailing. |

| Detection | UV @ 254 nm and 275 nm | 254 nm for the aromatic ring; 275 nm is often more specific for the benzisothiazole core. |

Part 2: Troubleshooting & Optimization (Q&A)

Scenario A: "I see my target peak, but the positional isomers (ortho/meta) are co-eluting as a shoulder."

Diagnosis: Lack of Selectivity (

Corrective Action:

-

Switch to a PFP (Pentafluorophenyl) Column: The fluorine atoms on the stationary phase interact differently with the electron cloud of the para-substituted ring versus the ortho/meta rings.

-

Lower the Temperature: Reduce column temperature to 20°C or 25°C. Isomer separation is often entropy-driven; lower temperatures can enhance the selectivity factor (

) between rigid isomers. -

Methanol Substitution: Replace 50% of the Acetonitrile in Mobile Phase B with Methanol. Methanol engages in hydrogen bonding with the "oxo" group and the carboxylic acid, potentially creating different retention shifts for the isomers compared to aprotic MeCN.

Scenario B: "The peak is tailing significantly (Asymmetry > 1.5)."

Diagnosis: Secondary Silanol Interactions. The nitrogen in the benzisothiazole ring (even if amide-like) can interact with residual acidic silanols on the silica surface.

Corrective Action:

-

Increase Buffer Strength: If using 0.1% Formic acid, switch to 20 mM Ammonium Formate (pH 3.0) . The ammonium ions effectively "block" the silanol sites, preventing the analyte from sticking.

-

Check pH: Ensure pH is well below the pKa (4.2). If the pH drifts to 3.8–4.0, partial ionization occurs, causing "mixed-mode" retention (ion exchange + hydrophobic), which destroys peak shape. Target pH 2.5–2.8.

-

Column Health: If the column is old, silanol exposure increases. Switch to a "High Purity" or "Hybrid Particle" (e.g., Waters BEH or Agilent Zorbax Eclipse) column designed to minimize silanol activity.

Scenario C: "My retention times are drifting between runs."

Diagnosis: Incomplete Equilibration or pH Instability. Benzisothiazolinones can be sensitive to column wetting, and the carboxylic acid moiety makes the analyte sensitive to minor pH changes in the aqueous phase.

Corrective Action:

-

Precise pH Control: Do not just add "0.1% acid." Measure the pH of the aqueous buffer. A shift of 0.1 pH units can shift retention by 0.5 minutes near the pKa.

-

Extended Equilibration: Because of the aromatic/polar nature, PFP and specialized C18 columns require longer equilibration than standard C18. Allow 10–15 column volumes between gradient runs.

Part 3: Advanced Logic & Visualization

Workflow: Method Development Decision Tree

Use this logic flow to determine your next experimental step.

Caption: Decision tree for optimizing separation of benzisothiazol-benzoic acid isomers. Blue nodes represent analysis steps; Red nodes represent selectivity changes; Green nodes represent peak shape corrections.

Mechanism of Action: Why PFP?

The separation of the 4-(...) isomer from the 2-(...) and 3-(...) isomers is difficult on C18 because the hydrophobic surface area is similar.

-

C18 (Alkyl Chain): Interacts primarily via London Dispersion forces (hydrophobicity).

-

PFP (Fluorinated Ring): Interacts via Pi-Pi (π-π) stacking and Dipole-Dipole interactions. The position of the carboxylic acid on the analyte ring (ortho vs para) alters the electron density and the dipole moment of the molecule. The PFP phase is highly sensitive to these electronic differences, providing the "hook" needed to pull the isomers apart.

References

-

Separation of Benzoic Acid Isomers

- Title: Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids.

- Source: PubMed / J Chrom

- Context: Establishes the difficulty of separating positional isomers on standard phases and suggests polar/pi-interaction phases.

-

URL:[Link]

-

Benzisothiazolinone Analysis

-

Isomer Separation on Advanced Columns

-

Title: Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.[5]

- Source: Waters Corpor

- Context: While focused on UPC2, this validates the requirement for specific stationary phase interactions (like 2-PIC or Diol) for full isomer resolution of benzoic acids.

-

URL:[Link]

-

-

General Method Validation for Preservatives (BIT/Benzoic Acid)

- Title: A Comparative Guide to Validated HPLC and Alternative Methods for the Quantific

-

Source: BenchChem.[2]

- Context: Provides baseline validation parameters (LOD/LOQ)

Sources

- 1. 78471-84-8|4-(3-Oxobenzo[d]isothiazol-2(3H)-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 4. Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. waters.com [waters.com]

Validation & Comparative

A Comparative Guide to the Antimicrobial Efficacy of 1,2-Benzisothiazolin-3-one (BIT) and its Derivative, 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic Acid

Abstract

Isothiazolinones represent a critical class of antimicrobial agents, prized for their broad-spectrum activity and efficacy as preservatives in numerous industrial and commercial products. 1,2-Benzisothiazolin-3-one (BIT) is a cornerstone of this chemical family, valued for its robust performance against a wide array of microorganisms. The relentless pursuit of enhanced or tailored antimicrobial agents has led to the exploration of various chemical modifications to the core BIT structure. This guide presents a comparative study of the well-established biocide, BIT, and a functionalized derivative, 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid. Due to the absence of publicly available antimicrobial efficacy data for the benzoic acid derivative, this document provides a comprehensive overview of BIT's established performance, supported by experimental data from the literature. It further offers a predictive analysis of the derivative's potential efficacy based on established structure-activity relationships within the isothiazolinone class. Detailed, replicable protocols for determining antimicrobial efficacy are provided to empower researchers to experimentally validate these predictions, thereby contributing to the collective understanding of this important class of biocides.

Introduction to Benzisothiazolinone Biocides

Microbial contamination poses a significant threat to product integrity, safety, and longevity across diverse sectors, including paints, adhesives, cosmetics, and metalworking fluids. Isothiazolinones are heterocyclic organic compounds that have been widely adopted as effective preservatives and industrial biocides to prevent the deleterious effects of microbial growth.[1][2] Their appeal lies in their strong, broad-spectrum antimicrobial ability at low concentrations and favorable chemical compatibility.[1]

Profile of 1,2-Benzisothiazolin-3-one (BIT)

1,2-Benzisothiazolin-3-one (BIT), first commercialized in the 1980s, is a prominent member of the isothiazolinone family.[2] It is recognized for its efficacy against a wide range of bacteria, molds, and yeasts.[1][3][4] A key advantage of BIT is its excellent stability across a broad pH range (4-12) and at elevated temperatures, making it a versatile choice for in-can preservation of water-based products.[1][4] Its low toxicity profile compared to some other biocides further enhances its utility.[1]

Profile of this compound

This compound is an N-substituted derivative of the core BIT structure. In this molecule, the hydrogen on the nitrogen atom of the isothiazolinone ring is replaced by a benzoic acid group at the para-position. The rationale for such functionalization often involves modulating the physicochemical properties of the parent compound. The addition of a carboxylic acid moiety can significantly alter properties such as water solubility, polarity, and the potential for specific interactions with microbial targets. As of the date of this publication, a review of scientific literature reveals no direct experimental data on the antimicrobial efficacy of this specific compound.

Mechanism of Antimicrobial Action

The antimicrobial activity of isothiazolinones, including BIT, is attributed to a rapid, multi-step process that ultimately leads to cell death. The primary mechanism involves the disruption of critical metabolic pathways through the targeting of thiol-containing proteins and enzymes.[5][6]

The electrophilic sulfur atom in the isothiazolinone ring is highly reactive towards nucleophilic groups, particularly the thiol (-SH) groups found in the amino acid cysteine. This interaction leads to the formation of disulfide bonds, which irreversibly inactivates essential enzymes involved in processes such as glucose transport and oxidation.[5][6] This disruption of cellular respiration and energy generation effectively halts microbial growth.[6] This non-specific mode of action is advantageous as it makes the development of microbial resistance less probable compared to antibiotics with highly specific targets.[1] It is postulated that this compound shares this fundamental mechanism, as the reactive isothiazolinone ring remains the core active pharmacophore.

Caption: General mechanism of BIT targeting cellular thiol groups.

Comparative Antimicrobial Efficacy: Data & Predictive Analysis

A direct comparison of antimicrobial efficacy relies on standardized metrics, primarily the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a specified reduction (typically ≥99.9%) in the initial microbial inoculum.

Established Efficacy of 1,2-Benzisothiazolin-3-one (BIT)

The following table summarizes published MIC values for BIT against a panel of common microorganisms. It is important to note that MIC values can vary based on the specific strain and the testing methodology employed.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) of BIT | Reference |

| Escherichia coli | Gram-negative Bacteria | 15 - 20 µg/mL | [7] |

| Staphylococcus aureus | Gram-positive Bacteria | Data Not Found in Surveyed Literature | |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Data Not Found in Surveyed Literature | |

| Schizosaccharomyces pombe | Yeast | 15 - 20 µg/mL | [7] |

| Candida albicans | Yeast | Data Not Found in Surveyed Literature | |

| Aspergillus niger | Mold | Data Not Found in Surveyed Literature |

Note: The absence of data in this table reflects a lack of specific MIC values for BIT against these organisms in the publicly available literature surveyed for this guide. This highlights a gap that warrants further investigation.

Predictive Analysis for this compound

In the absence of experimental data, a predictive analysis based on structure-activity relationships (SAR) for benzisothiazolinone derivatives can provide valuable hypotheses for future research. The introduction of the 4-benzoic acid moiety onto the nitrogen atom is a significant structural modification that can influence antimicrobial activity in several ways:

-

Solubility and Permeability: The carboxylic acid group is polar and ionizable, which will increase the water solubility of the compound compared to BIT. While this may be advantageous for formulation, it could potentially hinder its ability to passively diffuse across the lipid-rich microbial cell membrane, a critical first step for reaching its intracellular targets. The overall effect on efficacy will depend on the balance between aqueous solubility and membrane permeability.

-

Electronic Effects: The benzoic acid group is an electron-withdrawing group. This can alter the electron density of the isothiazolinone ring system, potentially modulating the electrophilicity of the sulfur atom. This, in turn, could affect its reactivity towards cellular thiols, thereby increasing or decreasing its intrinsic antimicrobial potency.

-

Steric Hindrance: The bulky N-substituent could sterically hinder the approach of the isothiazolinone core to the active site of target enzymes, potentially reducing its efficacy compared to the smaller, unsubstituted BIT. Studies on various N-substituted benzisothiazolinones have shown that the nature of the substituent plays a crucial role in the overall activity.

Hypothesis: It is hypothesized that the addition of the highly polar 4-benzoic acid group to the BIT structure may lead to a decrease in antimicrobial efficacy , particularly against bacteria with robust outer membranes (like Pseudomonas aeruginosa). The anticipated increase in water solubility may be offset by a reduction in cell membrane permeability, preventing the active moiety from reaching its intracellular targets in sufficient concentration. However, this hypothesis requires rigorous experimental validation.

Experimental Protocols for Efficacy Validation

To facilitate the validation of the above hypothesis and to determine the empirical antimicrobial efficacy of novel compounds like this compound, the following standardized protocols are provided. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][8][9]

Protocol: Broth Microdilution for MIC Determination

This method determines the MIC of a compound against a specific aerobic bacterium in a 96-well microtiter plate format.

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Step-by-Step Methodology:

-

Select Wells: Following the MIC determination, select the wells corresponding to the MIC and higher concentrations that showed no visible growth.

-

Subculture: Using a calibrated loop or pipette, take a small aliquot (e.g., 10 µL) from each selected well and plate it onto a fresh, compound-free agar plate (e.g., Tryptic Soy Agar).

-

Incubation: Incubate the agar plate at 35 ± 2°C for 18-24 hours.

-

Determine MBC: After incubation, count the number of colonies on each spot. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum.

Conclusion and Future Directions

1,2-Benzisothiazolin-3-one (BIT) is a proven, broad-spectrum antimicrobial agent with a well-understood mechanism of action targeting essential thiol-containing enzymes. Its stability and efficacy have made it a staple preservative in numerous industries. In contrast, its derivative, this compound, remains an uncharacterized compound in terms of its antimicrobial properties.

Based on established structure-activity relationships, it is hypothesized that the N-substitution with a polar benzoic acid group may diminish its antimicrobial efficacy by impeding its transport across microbial cell membranes. This guide provides the standardized experimental framework necessary to test this hypothesis.

Future research should focus on the synthesis and purification of this compound, followed by a comprehensive evaluation of its MIC and MBC against a diverse panel of clinically and industrially relevant bacteria and fungi. Such studies are essential to validate or refute the predictions made herein and to determine if this novel derivative offers any unique advantages—such as an altered spectrum of activity, improved safety profile, or enhanced formulation compatibility—over its parent compound, BIT.

References

-

EasyChem. (n.d.). What's 1,2-Benzisothiazolin-3-one (BIT)? Retrieved from [Link]

-

EUCAST. (n.d.). MIC Determination. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. GlobalSpec. Retrieved from [Link]

- Collier, P. J., Ramsey, A. J., Austin, P., & Gilbert, P. (1990). The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. Journal of Applied Bacteriology, 69(4), 569-577. (Request PDF link, no direct URL)

-

Puracy. (2023, August 2). What is Benzisothiazolinone & How It's Made. Retrieved from [Link]

-

Collier, P. J., & Taylor, R. J. (1990). The mode of action of 1,2‐benzisothiazolin‐3‐one on Staphylococcus aureus. Letters in Applied Microbiology, 11(2), 569-577. Retrieved from [Link]

-

ResearchGate. (n.d.). The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. Retrieved from [Link]

-

Zani, F., Vicini, P., Incerti, M., & Martinelli, M. (2004). Synthesis and antimicrobial properties of 2-(benzylidene-amino)-benzo[d]isothiazol-3-ones. European Journal of Medicinal Chemistry, 39(2), 125-130. Retrieved from [Link]

-

Vitali, M., & Amadei, F. (1996). Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. Il Farmaco, 51(11), 707-713. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzisothiazolinone. Retrieved from [Link]

-

ResearchGate. (n.d.). Request PDF for "The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus". This page contains a reference to a study providing MIC values. Retrieved from [Link]

Sources

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. intertekinform.com [intertekinform.com]

- 6. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 7. researchgate.net [researchgate.net]

- 8. EUCAST: MIC Determination [eucast.org]

- 9. standards.globalspec.com [standards.globalspec.com]

4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)Benzoic acid versus other AKR1C3 inhibitors: a comparative analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: AKR1C3 as a Critical Therapeutic Target

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a pivotal enzyme in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1][2][3] It belongs to a superfamily of NADP(H)-dependent oxidoreductases that convert aldehydes and ketones to their corresponding alcohols.[4] AKR1C3 is notably overexpressed in various malignancies, including castration-resistant prostate cancer (CRPC) and breast cancer, where it plays a crucial role in driving hormone-dependent tumor growth.[4][5]

In CRPC, AKR1C3 facilitates the conversion of weaker androgens, such as androstenedione (AD), into testosterone (T), thereby sustaining androgen receptor (AR) signaling even in a castrate environment.[6][7] This intratumoral androgen production is a key mechanism of resistance to androgen deprivation therapies.[8] Furthermore, AKR1C3's role extends beyond steroid metabolism; it is also involved in the synthesis of prostaglandin F2α (PGF2α), which can promote cell proliferation.[1] The multifaceted roles of AKR1C3 in cancer progression have established it as a compelling target for therapeutic intervention.[5][9]

This guide provides a comparative analysis of 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoic acid against other notable AKR1C3 inhibitors, offering insights into their potency, selectivity, and therapeutic potential.

Profile of this compound

This compound is a specific inhibitor of AKR1C3.[10] While detailed public data on its inhibitory potency (IC50) and selectivity profile against other AKR isoforms (AKR1C1, AKR1C2, AKR1C4) is not as widely available as for some other compounds, its chemical structure suggests a design aimed at specific interaction with the AKR1C3 active site. The development of such specific inhibitors is crucial, as off-target inhibition of closely related isoforms like AKR1C1 and AKR1C2 can be detrimental. These isoforms are involved in the inactivation of 5α-dihydrotestosterone (DHT), the most potent androgen, and their inhibition is undesirable in the context of prostate cancer therapy.[2][5]

Comparative Analysis with Other AKR1C3 Inhibitors

The field of AKR1C3 inhibitor development has seen the emergence of various compounds, ranging from non-steroidal anti-inflammatory drugs (NSAIDs) with off-target effects to highly potent and selective agents.

Non-Selective NSAID-Based Inhibitors

Historically, NSAIDs like indomethacin and flufenamic acid were identified as potent inhibitors of AKR1C3.[11][12] However, their clinical utility as AKR1C3-targeted therapies is limited by their primary mechanism of action: cyclooxygenase (COX) inhibition, which can lead to significant side effects with chronic use.[13] Despite this, these compounds have served as crucial starting points for the development of more selective inhibitors.[13][14] For instance, analogues of indomethacin have been synthesized to retain AKR1C3 inhibitory activity while reducing COX affinity.[13] Indomethacin itself has shown the ability to re-sensitize enzalutamide-resistant prostate cancer cells to treatment, highlighting the therapeutic potential of AKR1C3 inhibition.[15]

Potent and Selective Inhibitors

More recent research has focused on developing inhibitors with high potency and selectivity for AKR1C3 over other isoforms.

-

ASP9521: This is a potent, selective, and orally bioavailable AKR1C3 inhibitor with an IC50 of 11 nM for the human enzyme.[6][16] It demonstrates over 100-fold selectivity for AKR1C3 over AKR1C2.[16] In preclinical models, ASP9521 has been shown to suppress androstenedione-dependent prostate-specific antigen (PSA) production and cell proliferation.[6][17] It entered clinical trials for castration-resistant prostate cancer but was withdrawn due to a lack of clinical efficacy, though it showed an acceptable safety profile.[18]

-

Indomethacin Analogues: Parallel synthetic strategies have yielded indomethacin analogues with nanomolar potency against AKR1C3 and over 100-fold selectivity over AKR1C1/AKR1C2.[13] These compounds effectively blocked testosterone formation in cellular models of prostate cancer.[13]

-

Flufenamic Acid Analogues: Structure-activity relationship (SAR) studies on flufenamic acid have led to the development of analogues with pronounced selectivity for AKR1C3.[2][19] By modifying the position of the carboxylic acid group and substituting the phenylamino ring, researchers have created compounds that retain potency while significantly reducing off-target effects on other AKR1C isoforms and COX enzymes.[2]

-

Other Novel Scaffolds: A variety of other chemical scaffolds have been explored, leading to the discovery of highly potent and selective inhibitors. For example, a benzoisoxazole-based inhibitor was found to be highly selective (up to 450-fold) for AKR1C3 over the 1C2 isoform with minimal COX1 and COX2 off-target effects.[20][21] Another study reported a derivative, S19-1035, with an IC50 of 3.04 nM for AKR1C3 and over 3289-fold selectivity over other isoforms.[22]

Data Summary: Comparative Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of AKR1C3 inhibitors, providing a quantitative comparison of their potency.

| Inhibitor | AKR1C3 IC50 | Selectivity Notes | Reference |

| ASP9521 | 11 nM | >100-fold vs AKR1C2 | [16] |

| Indomethacin | 0.1 µM | 356-fold vs other isoforms | [23] |

| Indomethacin methylester | 5.67 µM | Potent and selective | [24][25] |

| Flufenamic acid | 51 nM | Slightly selective (7-fold vs AKR1C2) | [19][26] |

| AKR1C3-IN-10 | 51 nM | Selective | [24] |

| AKR1C3-IN-14 | 0.122 µM | --- | [24] |

| S07-2008 | 0.16 µM | Selective | [24] |

| S19-1035 | 3.04 nM | >3289-fold vs other isoforms | [22] |

| SG-55 | 5 nM | >10 µM vs AKR1C1, C2, C4 | [27] |

Mechanism of Action and Signaling Pathway

AKR1C3 inhibitors typically act by binding to the enzyme's active site, preventing the binding of its natural substrates and the cofactor NADPH. This competitive inhibition blocks the downstream production of active androgens and proliferative prostaglandins.

Caption: Workflow for an in vitro AKR1C3 enzyme inhibition assay.

Conclusion and Future Directions

The landscape of AKR1C3 inhibitors is rapidly evolving, with a clear trajectory towards compounds with high potency and isoform selectivity. While this compound represents a specific chemical scaffold for targeting AKR1C3, its full potential can only be ascertained through comprehensive profiling against established and emerging inhibitors like ASP9521 and novel synthetic compounds.

The key challenge remains the translation of potent in vitro activity into effective in vivo efficacy and clinical benefit. Future research should focus on:

-

Head-to-Head Comparisons: Rigorous preclinical studies directly comparing the efficacy and safety of lead candidates from different chemical classes.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Optimizing drug-like properties to ensure adequate tumor penetration and sustained target engagement.

-

Combination Therapies: Exploring the synergistic potential of AKR1C3 inhibitors with existing anti-cancer agents, particularly androgen receptor signaling inhibitors, to overcome drug resistance. [8][28]* Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to AKR1C3-targeted therapies.

The development of potent and selective AKR1C3 inhibitors holds significant promise for the treatment of hormone-driven cancers and other diseases where AKR1C3 is implicated. Continued innovation in medicinal chemistry and a deeper understanding of the enzyme's biology will be critical to realizing this therapeutic potential.

References

- Kikuchi, A., Furutani, T., Azami, H., et al. (2013). ASP9521, a novel, selective, orally bioavailable AKR1C3 (type 5, 17ß-hydroxysteroid dehydrogenase) inhibitor: In vitro and in vivo characterization. Journal of Clinical Oncology, 31(15_suppl), 5046-5046.

- Pan, C., Liu, C., Lara, P., et al. (2016). Indomethacin to inhibit AKR1C3 intracrine androgen production and sensitizes prostate cancer (PCa) to enzalutamide. Journal of Clinical Oncology, 34(15_suppl), e16531-e16531.

- Liedtke, A. J., et al. (2013). Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 56(6), 2429–2446.

- Pippione, A. C., et al. (2018). Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3. ACS Medicinal Chemistry Letters, 9(5), 451–456.

-

Definition of 17beta-hydroxysteroid dehydrogenase type 5 inhibitor ASP9521. (n.d.). National Cancer Institute. Retrieved February 14, 2024, from [Link]